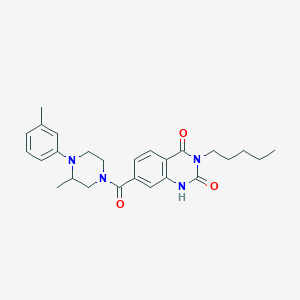

7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

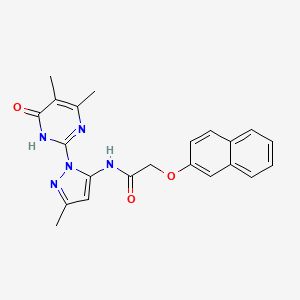

Luminescent Properties and Photo-induced Electron Transfer

Compounds with piperazine substituents, like naphthalimides, demonstrate interesting luminescent properties and photo-induced electron transfer (PET) capabilities. These properties make them suitable for use as pH probes due to their characteristic fluorescence response to different pH levels. The fluorescence of these compounds can be modulated by the PET process, which can be influenced by the protonation or quaternization of the alkylated amine donor, making them useful in designing fluorescence-based sensors and imaging agents (Gan, Chen, Chang, & Tian, 2003).

Visualization of 5-HT1A Receptors

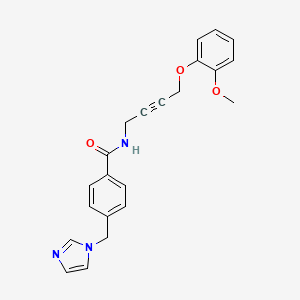

Long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized to visualize 5-HT1A receptors overexpressed in cells. These compounds combine high receptor affinity with good fluorescence properties, making them potential tools for studying receptor localization and density in biological systems through fluorescence microscopy (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).

Mimicking Natural Products for Antitumor Activity

Designing and synthesizing pentacyclic scaffolds that mimic natural antiproliferative agents like saframycin A can lead to compounds with significant antitumor activity. Such mimics are typically pursued for their potential therapeutic applications in treating solid tumors due to their complex molecular architecture and promising biological activity (Ong, Chang, Wu, & Cheng, 2003).

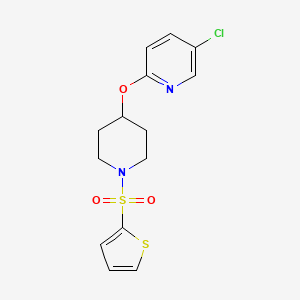

Corrosion Inhibition

Compounds with piperazine and hydroxyquinoline moieties have been investigated as corrosion inhibiting additives for steel in acidic environments. These compounds enhance the anti-corrosion properties of steel by forming a protective layer on the surface, suggesting their application in materials science and engineering to prevent corrosion-related damage (El faydy, Benhiba, Berisha, Kerroum, Jama, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020).

Direcciones Futuras

The future directions for research on this compound could include further studies to determine its exact molecular structure, synthesis methods, reactivity, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications, such as its anti-tubercular activity, could be explored further .

Propiedades

IUPAC Name |

7-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O3/c1-4-5-6-12-30-25(32)22-11-10-20(16-23(22)27-26(30)33)24(31)28-13-14-29(19(3)17-28)21-9-7-8-18(2)15-21/h7-11,15-16,19H,4-6,12-14,17H2,1-3H3,(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFBTBFMSUYAFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(C(C3)C)C4=CC=CC(=C4)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide](/img/structure/B2833715.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2833717.png)

![N-(2-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2833722.png)

![3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833723.png)

![5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2833730.png)